Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate
Overview
Description
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate is a chemical compound with the molecular formula C₂₈H₅₀N₄O₈. It is known for its unique spirocyclic structure, which consists of a spiro junction between a diazaspirodecane and a carboxylate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate with oxalic acid to form the hemioxalate salt. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the product .
Chemical Reactions Analysis
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate can be compared with other similar spirocyclic compounds, such as:
Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but with an oxo group instead of a carboxylate group.
Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound features a different spirocyclic core and additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMXHGODSWFMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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